molecular formula C12H16BrNO B15303112 2-Bromo-N-((R)-1-phenylethyl)butanamide

2-Bromo-N-((R)-1-phenylethyl)butanamide

Cat. No.: B15303112
M. Wt: 270.17 g/mol
InChI Key: KWJRDEPTKUECIW-BFHBGLAWSA-N
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Description

2-Bromo-N-(®-1-phenylethyl)butanamide is an organic compound with the molecular formula C12H16BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the butanamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(®-1-phenylethyl)butanamide typically involves the bromination of a precursor amide. One common method is the reaction of N-(®-1-phenylethyl)butanamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(®-1-phenylethyl)butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(®-1-phenylethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N-(®-1-phenylethyl)butanamide involves its interaction with molecular targets through its bromine atom and amide group. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(®-1-phenylethyl)butanamide is unique due to its specific stereochemistry (®-configuration) and the presence of a phenyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can lead to different biological activities and applications in various fields .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-N-[(1R)-1-phenylethyl]butanamide

InChI

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)/t9-,11?/m1/s1

InChI Key

KWJRDEPTKUECIW-BFHBGLAWSA-N

Isomeric SMILES

CCC(C(=O)N[C@H](C)C1=CC=CC=C1)Br

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)Br

Origin of Product

United States

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